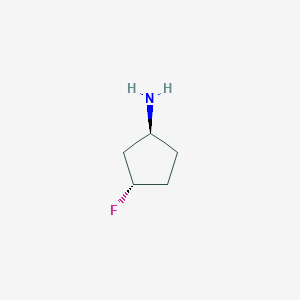
(1S,3S)-3-Fluorocyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-Fluorocyclopentan-1-amine is a chiral amine with a fluorine atom attached to the cyclopentane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block for various chemical reactions and pharmaceutical developments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Fluorocyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the fluorine atom and the amine group.
Fluorination: The introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents facilitate the substitution of a hydrogen atom with a fluorine atom on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-Fluorocyclopentan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amine group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reductive amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines or oximes.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-Fluorocyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of (1S,3S)-3-Fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. For example, the compound may inhibit enzymes by forming stable complexes with their active sites, thereby blocking their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-3-Fluorocyclopentan-1-amine: This is a diastereomer of (1S,3S)-3-Fluorocyclopentan-1-amine with different stereochemistry.
(1S,3S)-3-Chlorocyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(1S,3S)-3-Bromocyclopentan-1-amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Eigenschaften
Molekularformel |
C5H10FN |
|---|---|
Molekulargewicht |
103.14 g/mol |
IUPAC-Name |
(1S,3S)-3-fluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
YEPOLBBUNYSRBS-WHFBIAKZSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@H]1N)F |
Kanonische SMILES |
C1CC(CC1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid](/img/structure/B12289787.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12289792.png)
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)
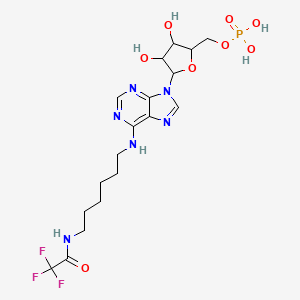

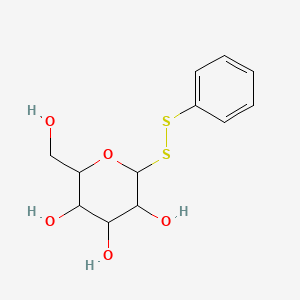
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
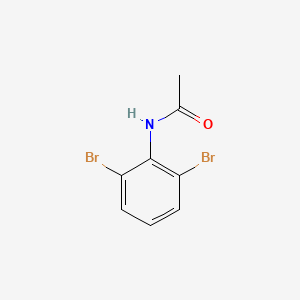
![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)
![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)
![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B12289860.png)

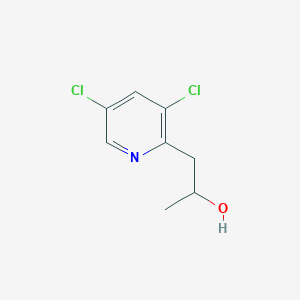
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone](/img/structure/B12289868.png)
